(1R)-2,2-Difluoro-1-pyridin-4-ylethanol
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Overview
Description
(1R)-2,2-Difluoro-1-pyridin-4-ylethanol is a chiral organofluorine compound that features a pyridine ring substituted with a difluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-Difluoro-1-pyridin-4-ylethanol typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which is commercially available.
Fluorination: The introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Enzymatic resolution or the use of chiral catalysts can be employed to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2-Difluoro-1-pyridin-4-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products
Oxidation: 2,2-Difluoro-1-pyridin-4-yl-ethanone.
Reduction: 2,2-Difluoro-1-pyridin-4-ylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-2,2-Difluoro-1-pyridin-4-ylethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals, where the fluorine atoms can enhance the efficacy and environmental stability of the compounds.
Mechanism of Action
The mechanism of action of (1R)-2,2-Difluoro-1-pyridin-4-ylethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering the electronic properties and steric interactions. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-pyridin-4-ylethanol: Lacks the chiral center, resulting in different biological activity.
2,2-Difluoro-1-phenylethanol: Contains a phenyl ring instead of a pyridine ring, leading to different chemical properties and applications.
2,2-Difluoro-1-pyridin-3-ylethanol: The position of the hydroxyl group on the pyridine ring is different, affecting its reactivity and interactions.
Uniqueness
(1R)-2,2-Difluoro-1-pyridin-4-ylethanol is unique due to its chiral center and the specific positioning of the fluorine atoms and hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1R)-2,2-difluoro-1-pyridin-4-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,6-7,11H/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOBVVANSKWZSS-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@H](C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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